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ylmethyl)phenylamine

Cat. No.: B105697 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-methylpiperazin-1-ylmethyl)phenylamine scaffold is a key pharmacophore in

modern medicinal chemistry, serving as a versatile building block for the development of a wide

range of therapeutic agents. This technical guide provides an in-depth overview of the initial

investigations into analogues derived from this core structure, with a particular focus on their

applications as kinase inhibitors in oncology. The document summarizes key quantitative data,

outlines detailed experimental methodologies, and visualizes critical biological pathways and

experimental workflows.

Core Biological Activities and Quantitative Data
Analogues of 4-(4-methylpiperazin-1-ylmethyl)phenylamine have demonstrated significant

potential as inhibitors of various protein kinases implicated in cancer pathogenesis. The

following tables summarize the reported biological activities of several key analogues.

Table 1: Inhibitory Activity of Selected Analogues against Target Kinases
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Compound ID Target Kinase(s) IC50 (nM) Reference

CHMFL-ABL/KIT-155 ABL 46 [1]

c-KIT 75 [1]

FN-1501 (Compound

50)
FLT3 Nanomolar range [2]

CDK2 Nanomolar range [2]

CDK4 Nanomolar range [2]

CDK6 Nanomolar range [2]

Compound 9x Wild-type RET 4 [3][4]

PHA-848125

(Milciclib)
CDK2/cycA 45 [5]

TRKA 53 [5]

CDK1, CDK4, CDK5,

CDK7
≥ 150 [5]

CYH33 (Compound

37)
PI3Kα 5.9 [6]

Table 2: Anti-proliferative Activity of Selected Analogues in Cancer Cell Lines
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Compound
ID

Cell Line
Cancer
Type

Activity
Metric

Value (µM) Reference

CHMFL-

ABL/KIT-155
K562

Chronic

Myeloid

Leukemia

-

Strong

antiproliferati

ve

[1]

GIST-T1

Gastrointestin

al Stromal

Tumor

-

Strong

antiproliferati

ve

[1]

FN-1501

(Compound

50)

MV4-11

Acute

Myeloid

Leukemia

IC50 0.008 [2]

Compound

9x

LC-2/ad

(RET-

positive)

Non-Small

Cell Lung

Cancer

GI50 0.009 [3][4]

Key Signaling Pathways Targeted by Analogues
The therapeutic effects of these analogues stem from their ability to modulate critical signaling

pathways involved in cell proliferation, survival, and differentiation.
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Caption: Inhibition of BCR-ABL and c-KIT signaling pathways by a dual kinase inhibitor.
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FLT3 and CDK Signaling Pathway Inhibition
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Caption: Dual inhibition of FLT3 and CDK pathways in acute myeloid leukemia.

Experimental Protocols
Detailed experimental procedures are crucial for the replication and extension of research

findings. The following sections provide representative protocols for the synthesis and

biological evaluation of 4-(4-methylpiperazin-1-ylmethyl)phenylamine analogues.
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General Synthetic Procedure for Analogues
The synthesis of these analogues often involves a multi-step process, typically culminating in

an amidation or coupling reaction to append the 4-(4-methylpiperazin-1-
ylmethyl)phenylamine moiety to a core heterocyclic scaffold.

General Synthetic Workflow

Functional Group
Interconversion

Coupling Reaction
(e.g., Amide Bond Formation)

Purification
(e.g., Chromatography)

Characterization
(NMR, MS, etc.)

Final Analogue

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of the target analogues.

Step 1: Synthesis of the Core Scaffold The synthesis commences with the preparation of the

core heterocyclic structure, which will vary depending on the target kinase. This may involve,

for example, the construction of a pyrimidine, pyrazole, or triazine ring system through

established organic chemistry reactions.

Step 2: Functionalization for Coupling The core scaffold is then functionalized to enable

coupling with the phenylamine component. This often involves the introduction of a carboxylic

acid, acid chloride, or a suitable leaving group.
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Step 3: Synthesis of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine This key intermediate

can be synthesized via reductive amination of 4-aminobenzaldehyde with N-methylpiperazine,

followed by reduction of the resulting imine.

Step 4: Coupling Reaction The functionalized core scaffold is coupled with 4-(4-
methylpiperazin-1-ylmethyl)phenylamine. Common coupling methods include amide bond

formation using reagents like HATU or EDC/HOBt, or nucleophilic aromatic substitution

reactions.

Step 5: Purification and Characterization The final product is purified using techniques such as

column chromatography or recrystallization. The structure and purity of the compound are

confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized

analogues against the target kinase(s).

Materials:

Recombinant human kinase enzyme

Specific peptide substrate for the kinase

ATP (Adenosine triphosphate)

Synthesized inhibitor compounds

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

384-well microplates

Plate reader

Procedure:
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Prepare serial dilutions of the inhibitor compounds in DMSO.

In a 384-well plate, add the kinase enzyme, the specific substrate, and the inhibitor at

various concentrations.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effects of the synthesized analogues on cancer cell

lines.

Materials:

Cancer cell lines (e.g., K562, MV4-11)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Synthesized inhibitor compounds

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well cell culture plates

Microplate reader

Procedure:
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Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with serial dilutions of the inhibitor compounds and incubate for a specified

period (e.g., 72 hours).

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan

crystals.

Add the solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

The percentage of cell viability is calculated relative to the untreated control cells, and the

IC50 or GI50 values are determined from the dose-response curves.

Conclusion and Future Directions
The initial investigations into 4-(4-methylpiperazin-1-ylmethyl)phenylamine analogues have

revealed a rich and diverse pharmacology, with numerous compounds demonstrating potent

and selective inhibition of key oncogenic kinases. The modular nature of the scaffold allows for

fine-tuning of activity and pharmacokinetic properties through systematic structural

modifications. Future research in this area will likely focus on optimizing the selectivity profiles

of these inhibitors to minimize off-target effects, enhancing their oral bioavailability and in vivo

efficacy, and exploring their potential in combination therapies to overcome drug resistance.

The detailed methodologies and data presented in this guide provide a solid foundation for

researchers to build upon in the ongoing quest for novel and effective cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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